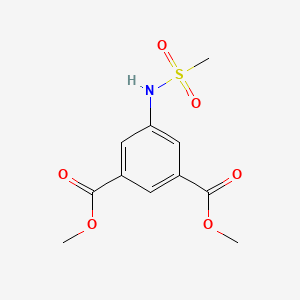

Dimethyl 5-(methylsulfonamido)isophthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-(methanesulfonamido)benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-17-10(13)7-4-8(11(14)18-2)6-9(5-7)12-19(3,15)16/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBVZDUFFACVES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395377 | |

| Record name | Dimethyl 5-(methylsulfonamido)isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62814-45-3 | |

| Record name | Dimethyl 5-(methylsulfonamido)isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 5 Methylsulfonamido Isophthalate

Direct Synthesis Pathways to Dimethyl 5-(methylsulfonamido)isophthalate

Direct synthesis approaches aim to construct the target molecule by forming the key sulfonamide and ester functionalities on a core aromatic structure. These methods are characterized by the strategic sequencing of amination, sulfonylation, and esterification reactions.

Amination and Sulfonylation Protocols

A primary route to this compound involves the initial synthesis of an amino-functionalized isophthalate (B1238265), followed by sulfonylation. The key precursor in this pathway is Dimethyl 5-aminoisophthalate. The synthesis of this intermediate can be achieved from Dimethyl isophthalate through nitration followed by reduction, although multiple synthetic routes to Dimethyl 5-aminoisophthalate are commercially available. google.com

The subsequent and crucial step is the sulfonylation of the amino group of Dimethyl 5-aminoisophthalate. This is typically achieved through reaction with methanesulfonyl chloride (MsCl). The reaction involves the nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond. thermofisher.kr This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is a commonly used base for this purpose as it can also act as a catalyst. semanticscholar.org

The general reaction is as follows: H₂NC₆H₃-1,3-(CO₂CH₃)₂ + CH₃SO₂Cl → CH₃SO₂NHC₆H₃-1,3-(CO₂CH₃)₂ + HCl

Recent advancements in sulfonylation reactions include microwave-assisted synthesis, which can significantly reduce reaction times and often proceeds without the need for a solvent or catalyst. semanticscholar.org

Esterification Strategies for Isophthalate Core Formation

An alternative direct pathway involves the initial formation of 5-(methylsulfonamido)isophthalic acid, followed by esterification. The synthesis of the sulfonated isophthalic acid can be achieved by the sulfonylation of 5-aminoisophthalic acid with methanesulfonyl chloride. 5-Aminoisophthalic acid is a commercially available reagent. researchgate.netnih.gov

The subsequent diesterification of 5-(methylsulfonamido)isophthalic acid with methanol (B129727) is typically accomplished through Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). wur.nl The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. wur.nl

| Starting Material | Reagents | Key Transformation | Product |

| Dimethyl 5-aminoisophthalate | Methanesulfonyl chloride, Pyridine | N-Sulfonylation | This compound |

| 5-Aminoisophthalic acid | 1. Methanesulfonyl chloride, Pyridine 2. Methanol, H₂SO₄ | N-Sulfonylation, then Fischer Esterification | This compound |

Precursor-Based Synthesis Routes Involving Isophthalate Derivatives

These routes leverage existing isophthalate derivatives, which are chemically transformed into the target molecule. These methods can offer advantages in terms of starting material availability and may avoid some of the challenges associated with direct synthesis.

Transformation of Aminoisophthalate Precursors

As detailed in section 2.1.1, the most direct precursor-based route is the sulfonylation of Dimethyl 5-aminoisophthalate. This compound is readily prepared and serves as a key intermediate. google.com The reaction with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine (B128534) provides a straightforward method to introduce the methylsulfonamido group. semanticscholar.orgnih.gov The reaction conditions can be optimized to achieve high yields.

Another related precursor is Monomethyl 5-aminoisophthalate. semanticscholar.org This compound would require both sulfonylation of the amino group and esterification of the remaining carboxylic acid functionality to yield the final product.

Derivatization from Hydroxyisophthalate Intermediates

A potential, though less direct, route could involve the use of Dimethyl 5-hydroxyisophthalate as a starting material. researchgate.netresearchgate.net This would necessitate the conversion of the hydroxyl group to an amino group, which could then be subjected to sulfonylation. The conversion of a phenol (B47542) to an aniline (B41778) derivative can be a multi-step process, for instance, through nitration of the ring followed by reduction, or via a Buchwald-Hartwig amination if the hydroxyl group is first converted to a suitable leaving group like a triflate. Following the formation of Dimethyl 5-aminoisophthalate, the synthesis would proceed as described in section 2.2.1.

Alternatively, the hydroxyl group of Dimethyl 5-hydroxyisophthalate could be reacted to form a sulfonate ester. However, this would lead to a different class of compound (a sulfonate ester, -O-SO₂-) rather than the desired sulfonamide (-NH-SO₂-).

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, reaction temperature, and reaction time.

For the sulfonylation of Dimethyl 5-aminoisophthalate, a variety of solvents can be employed, with dichloromethane (B109758) (CH₂Cl₂) and tetrahydrofuran (B95107) (THF) being common choices. The selection of the base is also critical; while pyridine is frequently used, other non-nucleophilic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can also be effective. thieme-connect.com The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.

Recent academic studies have focused on developing more efficient and environmentally benign methods for sulfonamide synthesis. These include catalytic approaches that can improve yields and reduce the need for stoichiometric amounts of activating reagents. For instance, the use of microwave irradiation has been shown to accelerate the reaction between amines and sulfonyl chlorides, often with high yields and in the absence of a solvent. semanticscholar.org While a specific yield for the synthesis of this compound is not widely reported in the academic literature, analogous reactions for the N-sulfonylation of aromatic amines suggest that yields can range from moderate to excellent, depending on the specific substrates and conditions employed. For example, microwave-assisted sulfonylation of anilines with sulfonyl chlorides has been reported to give yields of up to 97%. semanticscholar.org

Below is a table summarizing hypothetical reaction conditions based on general academic literature for sulfonamide synthesis.

| Parameter | Condition 1 (Conventional) | Condition 2 (Microwave-Assisted) |

| Precursor | Dimethyl 5-aminoisophthalate | Dimethyl 5-aminoisophthalate |

| Reagent | Methanesulfonyl chloride | Methanesulfonyl chloride |

| Base/Catalyst | Pyridine | None |

| Solvent | Dichloromethane | Solvent-free |

| Temperature | 0 °C to room temperature | 100-120 °C (Microwave) |

| Reaction Time | 2-12 hours | 3-10 minutes |

| Hypothetical Yield | 70-90% | >90% |

Solvent Effects in this compound Synthesis

The choice of solvent plays a critical role in the synthesis of this compound, significantly influencing reaction rates and yields, particularly in the key sulfonylation step.

For the Fischer esterification step in the alternative synthetic route, the alcohol reactant, methanol, often serves as the solvent. Using a large excess of methanol can shift the reaction equilibrium towards the formation of the ester product. masterorganicchemistry.com In cases where a co-solvent is used, toluene (B28343) is a common choice for esterification reactions as it allows for the azeotropic removal of water, which also drives the reaction forward. researchgate.net The amphipathic properties of some resin-based catalysts can also facilitate dehydration, negating the need for water removal. researchgate.net

Catalyst Systems and Reaction Kinetics

The efficiency of the synthesis of this compound is heavily dependent on the catalyst systems employed and the resulting reaction kinetics for both the sulfonylation and esterification steps.

Sulfonylation Catalysis and Kinetics:

The formation of sulfonamides from sulfonyl chlorides and amines can often proceed without a catalyst, especially with reactive amines. semanticscholar.org However, for less reactive anilines or to improve reaction rates and yields, a base or a catalyst is often employed. The reaction is typically strongly exothermic. semanticscholar.org In some modern approaches, photoredox catalysts, such as those based on iridium, have been utilized for the sulfonylation of anilines with sulfinate salts. nih.govrsc.org Another approach uses biomass-derived copper catalysts for the remote sulfonylation of aniline derivatives. mdpi.com

The kinetics of sulfonamide formation are often studied to understand the reaction mechanism. The process is generally considered a kinetically controlled process. nih.gov The reaction can proceed through a stepwise mechanism involving the formation of an intermediate or a concerted SN2-type mechanism. nih.govresearchgate.net Kinetic studies on the reaction of sulfonamides with p-Dimethylaminobenzaldehyde have been used to develop correlation analyses for reaction rates based on the structure of the sulfonamide. researchgate.net

Esterification Catalysis and Kinetics:

Fischer esterification is classically catalyzed by strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The acid catalyst serves two main purposes: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic, and it facilitates the departure of water as a leaving group. masterorganicchemistry.com Heterogeneous catalysts, such as sulfonic acid-functionalized resins (e.g., monolith-SO3H), are also effective and offer the advantage of easy separation and reusability. researchgate.net

The kinetics of esterification are well-established as an equilibrium-controlled process. The reaction rate is dependent on the concentration of the reactants, the catalyst, and the temperature. The removal of water as it is formed is a key factor in driving the reaction to completion. masterorganicchemistry.comresearchgate.net

| Reaction Step | Catalyst Type | Key Kinetic Factors |

| Methanesulfonylation | Base (e.g., pyridine), Photoredox (e.g., Iridium-based), Heterogeneous (e.g., Copper-based) | Reactant concentration, Temperature, Nature of catalyst |

| Fischer Esterification | Strong Acid (e.g., H₂SO₄, TsOH), Heterogeneous Acid (e.g., Sulfonated resin) | Reactant and catalyst concentration, Temperature, Water removal |

Derivatization and Functionalization Strategies of Dimethyl 5 Methylsulfonamido Isophthalate

Aromatic Ring Functionalization

The aromatic core of Dimethyl 5-(methylsulfonamido)isophthalate is endowed with three substituents: two electron-withdrawing methyl ester groups and an electron-donating, yet sterically demanding, methylsulfonamido group. The interplay of these groups dictates the regioselectivity and feasibility of further aromatic functionalization.

Electrophilic Aromatic Substitution Studies (e.g., halogenation, nitration)

Detailed experimental studies on the direct electrophilic aromatic substitution, such as halogenation and nitration, on this compound are not extensively documented in publicly available literature. However, the outcomes of such reactions can be predicted based on the directing effects of the existing substituents. The two methyl carboxylate groups are meta-directing deactivators, while the methylsulfonamido group is an ortho-, para-directing activator. The positions ortho to the methylsulfonamido group (C4 and C6) are the most activated sites for electrophilic attack. The position para to the methylsulfonamido group is already substituted. Therefore, electrophilic substitution is expected to occur at the C4 and/or C6 positions.

In a related context, the nitration of dimethyl isophthalate (B1238265), which lacks the sulfonamido group, is known to yield Dimethyl 5-nitroisophthalate googleapis.com. This reaction underscores the feasibility of electrophilic substitution on the isophthalate core. The synthesis of Dimethyl 5-nitroisophthalate from 5-nitroisophthalic acid and methanol (B129727) is a well-established procedure, often carried out with an acid catalyst like sulfuric acid, achieving high yields chemicalbook.comnih.gov. A continuous synthesis method for 5-nitroisophthalic acid has also been developed, highlighting its industrial importance google.com.

Furthermore, the sulfonation of isophthalic acid to produce isophthalic acid-5-sulfonic acid, followed by esterification, leads to related sulfonated derivatives, demonstrating another successful electrophilic aromatic substitution on this structural framework google.com.

Metal-Catalyzed Coupling Reactions at the Aromatic Core

The aromatic core of substituted isophthalates is a viable platform for metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules nih.govresearchgate.net. While direct coupling reactions on this compound are not widely reported, studies on closely related analogues, particularly halogenated derivatives, provide significant insights into its potential reactivity.

A key example is the synthesis of Dimethyl 5-ethynylisophthalate from Dimethyl 5-iodoisophthalate via a Palladium-catalyzed Sonogashira coupling nih.gov. This reaction demonstrates that the C5 position of the isophthalate ring, when functionalized with a suitable leaving group like iodine, can effectively participate in C-C bond formation. The synthesis of the precursor, Dimethyl 5-iodoisophthalate, is achieved through a diazotization/iodination sequence starting from Dimethyl 5-aminoisophthalate nih.gov.

The conditions for the Sonogashira coupling reaction are detailed in the table below, showcasing a practical application of metal-catalyzed functionalization on a dimethyl isophthalate scaffold.

Table 1: Reaction Conditions for the Synthesis of Dimethyl 5-ethynylisophthalate

| Parameter | Value |

|---|---|

| Starting Material | Dimethyl 5-iodoisophthalate |

| Coupling Partner | 2-Methylbut-3-yn-2-ol |

| Catalyst | Pd-catalyst |

| Reaction Type | Sonogashira Coupling |

This documented transformation strongly suggests that halogenated derivatives of this compound could serve as excellent substrates for a variety of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura nih.govdntb.gov.ua, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of functional groups at the aromatic core.

Multi-Step Synthesis of Complex Architectures Incorporating this compound

This compound and its derivatives are valuable building blocks in the multi-step synthesis of complex molecular architectures. Their rigid core and multiple functionalization points allow for the construction of elaborate three-dimensional structures.

For instance, 5-substituted dimethyl isophthalates, such as the iodo and ethynyl (B1212043) derivatives, are used as intermediates in the synthesis of linker molecules for metal-organic frameworks (MOFs) and other porous materials nih.gov. The geometric rigidity and the presence of terminal carboxylic acid functions (after hydrolysis of the esters) are key features for building such systems nih.gov.

While specific examples detailing the use of this compound in the synthesis of complex architectures are not readily found in the surveyed literature, the synthetic utility of its analogues is well-established. For example, Dimethyl 5-nitroisophthalate is a crucial intermediate in the preparation of iodinated X-ray contrast media like Iopamidol and Iohexol nih.gov. This involves a sequence of reactions including reduction of the nitro group to an amine, followed by iodination and subsequent amide bond formation.

The derivatization of the functional groups attached to the aromatic ring, such as the ester and sulfonamide moieties, provides further avenues for constructing complex molecules. The ester groups can be hydrolyzed to carboxylic acids or converted to amides, while the sulfonamide N-H bond can potentially be alkylated or used as a handle for further reactions researchgate.netyoutube.com. These transformations, combined with functionalization of the aromatic ring itself, position this compound as a versatile building block for advanced organic synthesis.

Role of Dimethyl 5 Methylsulfonamido Isophthalate As a Key Intermediate in Advanced Chemical Synthesis

Building Block for Complex Organic Scaffolds

Theoretically, Dimethyl 5-(methylsulfonamido)isophthalate could serve as a building block for more complex molecules. The isophthalate (B1238265) core provides a rigid benzenoid structure, and the three functional groups offer sites for further chemical modification. However, there is a notable lack of specific examples in published research demonstrating its use in the synthesis of complex organic scaffolds. Generally, multifunctional aromatic compounds are valuable in constructing metal-organic frameworks (MOFs) and other supramolecular structures, but no studies have been found that specifically utilize this compound for such purposes.

Precursor in Advanced Polymer Science Research

The presence of two ester groups makes this compound a potential di-ester monomer for polycondensation reactions, similar to other isophthalate derivatives like dimethyl isophthalate (DMIP). The sulfonamide group could impart specific properties to the resulting polymers.

While numerous studies detail the use of sulfonamide-containing monomers in the synthesis of specialty polymers, none have been identified that specifically employ this compound. Sulfonamide moieties are known to enhance the thermal stability and modify the solubility of polymers. rsc.orgresearchgate.net They can also serve as activating groups for nucleophilic aromatic substitution in the synthesis of poly(aryl ether)s. researchgate.net Research into poly(thioester sulfonamide)s has also been conducted, though with different monomers. nih.gov

The sulfonamide group (—SO₂NH—) has an acidic proton, which can be deprotonated. This feature allows polymers containing this group to act as ionomers, which are polymers with ionic groups. Such materials are of interest for applications like pH-sensitive hydrogels, drug delivery systems, and ion-exchange membranes. google.com For instance, polymers containing sulfonamide groups have been prepared to create pH-sensitive materials that change their physical properties, such as swelling or solubility, in response to pH changes. google.com However, the direct incorporation of this compound into ionomers or other functional polymeric materials is not documented in the available literature. Research in this area tends to focus on other sulfonated monomers.

Mechanistic and Theoretical Investigations of Dimethyl 5 Methylsulfonamido Isophthalate and Its Derivatives

Reaction Mechanism Elucidation in Derivatization and Transformation

The reactivity of Dimethyl 5-(methylsulfonamido)isophthalate is governed by the interplay of its functional groups: the aromatic ring, the two methoxycarbonyl substituents, and the methylsulfonamido group. These groups influence the electron density distribution across the molecule and provide sites for various chemical transformations.

Proposed Pathways for Nucleophilic and Electrophilic Reactions

Nucleophilic Acyl Substitution: The carbonyl carbons of the two methoxycarbonyl groups are electrophilic and susceptible to nucleophilic attack. This can lead to hydrolysis, transesterification, or amidation reactions. The presence of the deactivating methylsulfonamido group can modulate the reactivity of these ester groups. For example, reaction with an amine could proceed through a tetrahedral intermediate to form the corresponding diamide (B1670390) derivative.

Reactions at the Sulfonamide Group: The sulfonamide moiety itself can participate in reactions. The nitrogen atom, after deprotonation, can act as a nucleophile. The acidic proton on the sulfonamide nitrogen can be removed by a base, generating an anion that can undergo alkylation or other reactions.

Kinetic Studies of Key Transformations

While specific kinetic data for the derivatization of this compound are not extensively reported in the literature, the principles of kinetic analysis for related reactions are well-established. Kinetic studies of nucleophilic substitution reactions on aromatic systems and acyl compounds provide a framework for understanding the reaction rates and mechanisms. patsnap.com

For instance, a kinetic study of the hydrolysis of the ester groups would likely reveal pseudo-first-order kinetics under conditions of excess water. The rate constants would be influenced by pH, temperature, and the presence of catalysts. Similarly, studying the rate of amidation would provide insights into the steric and electronic effects of the incoming amine.

A hypothetical kinetic study on the alkaline hydrolysis of the ester groups could yield data as presented in Table 1. Such studies are crucial for optimizing reaction conditions for the synthesis of derivatives.

Table 1: Hypothetical Kinetic Data for the Alkaline Hydrolysis of this compound at 25°C

| [Substrate] (mol/L) | [NaOH] (mol/L) | Initial Rate (mol/L·s⁻¹) | Rate Constant, k (L·mol⁻¹·s⁻¹) |

|---|---|---|---|

| 0.01 | 0.1 | 1.5 x 10⁻⁵ | 0.015 |

| 0.02 | 0.1 | 3.0 x 10⁻⁵ | 0.015 |

| 0.01 | 0.2 | 3.0 x 10⁻⁵ | 0.015 |

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to determine optimized geometry, electronic properties, and predict reactivity. researchgate.netnih.govnih.govchemrxiv.org

Calculations can reveal the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack. For example, a Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich and electron-poor regions of the molecule. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their distribution, provide insights into the molecule's ability to donate and accept electrons, respectively. nih.gov

Table 2: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent or in a polymeric matrix. These simulations model the movement of atoms over time, providing a dynamic picture of intermolecular interactions. nih.gov

MD simulations can elucidate how the molecule interacts with solvent molecules, for example, through hydrogen bonding between the sulfonamide group and water. It can also be used to understand how these molecules might aggregate or interact with other species in a mixture. This is particularly relevant for understanding its behavior in biological systems or in material science applications.

Structure-Reactivity Relationship Modeling for Derivatives

By systematically modifying the structure of this compound and calculating the resulting changes in electronic properties and reactivity, a structure-reactivity relationship (SRR) can be established. This modeling can guide the synthesis of new derivatives with desired properties.

Steric and Electronic Effects on Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are intrinsically governed by the electronic properties and spatial arrangement of its constituent functional groups. The aromatic ring is substituted with three groups: two methoxycarbonyl groups at the 1 and 3 positions, and a methylsulfonamido group at the 5 position. Understanding the interplay of these substituents is crucial for predicting the molecule's behavior in chemical transformations, particularly in electrophilic aromatic substitution (EAS) reactions.

Electronic Effects:

The electronic landscape of the benzene (B151609) ring in this compound is significantly influenced by the electron-withdrawing nature of its substituents.

Methoxycarbonyl Groups (-COOCH₃): Both ester groups are potent deactivating groups. They withdraw electron density from the aromatic ring through a combination of a strong resonance effect (-M) and an inductive effect (-I). The carbonyl carbon is electrophilic, and the delocalization of pi-electrons from the ring into the carbonyl group reduces the ring's nucleophilicity.

The cumulative effect of these three electron-withdrawing groups renders the aromatic ring of this compound highly electron-deficient and therefore, substantially deactivated towards electrophilic attack compared to benzene. vedantu.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions to proceed.

Regioselectivity:

The positions at which electrophiles will attack the aromatic ring are dictated by the directing effects of the existing substituents.

Both the methoxycarbonyl and the methylsulfonamido groups are classified as meta-directors for electrophilic aromatic substitution. libretexts.org This is because in the resonance structures of the Wheland intermediate (the arenium ion) formed during electrophilic attack, substitution at the ortho or para positions would place a positive charge adjacent to the electron-withdrawing substituent, which is highly destabilizing. Conversely, meta attack avoids this unfavorable arrangement, resulting in a more stable intermediate and a lower activation energy for the reaction.

In the case of this compound, the available positions for substitution are C2, C4, and C6.

The C4 and C6 positions are ortho to one ester group and meta to the other ester group and the sulfonamido group.

The C2 position is ortho to both ester groups and para to the sulfonamido group.

Given that all three substituents are meta-directing, electrophilic substitution is strongly disfavored at the C2, C4, and C6 positions. The directing effects reinforce each other, making the molecule exceptionally unreactive towards further electrophilic aromatic substitution. However, if a reaction were forced to occur, the least deactivated position would be favored. The positions C4 and C6 are meta to two deactivating groups, while the C2 position is para to one and ortho to two. This makes the C4 and C6 positions the most likely, albeit still highly disfavored, sites for substitution.

Steric Effects:

Steric hindrance plays a significant role in modulating the reactivity and regioselectivity. numberanalytics.com The methoxycarbonyl and methylsulfonamido groups are sterically demanding.

Attack at the C2 position is severely hindered due to its location between two bulky methoxycarbonyl groups.

Attack at the C4 and C6 positions is also sterically impeded, though to a lesser extent, by the adjacent ester and sulfonamido groups.

Therefore, steric effects further decrease the already low reactivity of the ring and would disfavor substitution at the C2 position even more significantly compared to the C4 and C6 positions.

Illustrative Data on Substituent Effects:

| Substituent (C₆H₅-Y) | Y | Relative Rate of Nitration (Benzene = 1) | % Ortho Isomer | % Meta Isomer | % Para Isomer |

|---|---|---|---|---|---|

| Toluene (B28343) | -CH₃ | 25 | 58.5 | 4.5 | 37 |

| Chlorobenzene (B131634) | -Cl | 0.033 | 30 | 1 | 69 |

| Ethyl Benzoate (B1203000) | -COOC₂H₅ | 0.003 | 22 | 73 | 5 |

This data clearly demonstrates that electron-donating groups like methyl activate the ring and direct ortho/para, while electron-withdrawing groups like the ester group deactivate the ring and direct meta. libretexts.org The presence of three such deactivating groups on the same ring, as in this compound, would be expected to result in a reactivity far lower than that of ethyl benzoate.

Analytical and Spectroscopic Characterization in Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Dimethyl 5-(methylsulfonamido)isophthalate. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR analysis of this compound allows for the identification and quantification of all unique proton environments in the molecule. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the two equivalent methoxy (B1213986) groups of the esters, and the methyl group of the sulfonamide moiety. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the adjacent carboxyl and sulfonamido groups.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. This includes the aromatic carbons, the carbonyl carbons of the ester groups, and the methyl carbons. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and electronic environment.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (Note: Data presented in the table is representative and may vary based on the solvent and experimental conditions.)

¹H NMR (in CDCl₃, 400 MHz)| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.43 | t, J=1.4 Hz | 1H | Aromatic H (C2-H) |

| 8.15 | d, J=1.4 Hz | 2H | Aromatic H (C4/C6-H) |

| 3.96 | s | 6H | Ester -OCH₃ |

¹³C NMR (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.2 | Ester C=O |

| 137.9 | Aromatic C (C5) |

| 132.8 | Aromatic C (C1/C3) |

| 130.5 | Aromatic CH (C4/C6) |

| 127.1 | Aromatic CH (C2) |

| 52.8 | Ester -OCH₃ |

| 40.1 | Sulfonamide -SO₂CH₃ |

To unambiguously assign the proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY experiment would show a correlation between the aromatic proton at the C2 position and the protons at the C4 and C6 positions, confirming their meta-relationship on the aromatic ring.

An HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. This technique is crucial for definitively assigning the signals of the aromatic protons to their corresponding aromatic carbons and confirming the assignments of the methyl protons to their respective methyl carbons.

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental formula of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the compound's elemental composition, serving as definitive proof of its identity. For this compound (C₁₁H₁₃NO₆S), the expected exact mass can be calculated and compared to the experimental value, typically for the protonated molecule [M+H]⁺.

Table 2: HRMS Data for this compound

| Ion Formula | Calculated m/z | Observed m/z |

|---|

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion) to produce a characteristic pattern of product ions. The analysis of these fragments provides insight into the compound's structure and the strength of its chemical bonds. Key fragmentation pathways for this compound would likely involve the cleavage of the ester and sulfonamide groups.

Table 3: Potential MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Major Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 288.05 | 257.04 | CH₃O• (methoxy radical) |

| 288.05 | 208.01 | SO₂CH₃• (methanesulfonyl radical) |

Emerging Research Applications and Future Directions

Exploration in Novel Material Architectures and Functional Systems

The isophthalate (B1238265) backbone is a well-established building block, or linker, for the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials with a wide range of applications in gas storage, separation, and catalysis. Research has demonstrated that modifying the 5-position of the isophthalate ring with different functional groups can tune the resulting MOF's structure and properties.

For instance, the use of 5-methoxyisophthalic acid has led to the creation of six new metal-organic architectures with varied structural features and catalytic activities. nih.gov Similarly, a 5-substituted isophthalic acid bearing a propargyl carbamate (B1207046) group has been used to prepare a copper-based MOF designed to support gold species for catalytic use. rsc.orgunipd.it These examples strongly suggest that the 5-methylsulfonamidoisophthalic acid, derived from the hydrolysis of Dimethyl 5-(methylsulfonamido)isophthalate, could serve as a versatile linker for synthesizing novel MOFs. The methylsulfonamido group (-SO₂NHCH₃) could impart unique characteristics to the framework, such as:

Enhanced Polarity and Selectivity: The polar sulfonamide group could increase the framework's affinity for polar molecules, potentially leading to materials with high selectivity for CO₂ capture or the separation of specific organic vapors.

Hydrogen Bonding Capabilities: The N-H bond in the sulfonamide group can act as a hydrogen bond donor, influencing the self-assembly of the framework and providing specific interaction sites for guest molecules.

Post-Synthetic Modification Handle: The sulfonamide group offers a potential site for further chemical reactions after the MOF has been synthesized, allowing for the introduction of additional functionalities.

Future research will likely focus on synthesizing and characterizing MOFs using this linker with various metal ions to explore the resulting topologies and their performance in applications like gas sorption and chemical sensing.

Table 1: Comparison of 5-Substituted Isophthalate Linkers for MOF Synthesis

| Linker Functional Group | Potential Influence on MOF Properties | Reference Example |

| Methoxy (B1213986) (-OCH₃) | Modulates electronic properties and framework flexibility. | Assembly of six diverse metal-organic architectures with catalytic features. nih.gov |

| Propargyl Carbamate | Provides a terminal alkyne for post-synthetic modification (e.g., anchoring metal nanoparticles). | Creation of a Cu(II)-MOF for potential catalytic applications. rsc.orgunipd.it |

| Methylsulfonamido (-SO₂NHCH₃) | Introduces strong polarity, hydrogen bonding sites, and potential for enhanced guest-framework interactions. | Hypothetical, based on functional group analysis. |

Advanced Catalysis Research Involving Isophthalate-Based Ligands

Isophthalate-based ligands are integral to the development of advanced catalysts, primarily through their incorporation into coordination complexes and MOFs. The dicarboxylate groups effectively bind to metal centers, creating a stable and well-defined catalytic environment. Research has shown that Co(II) complexes based on a 6-(3-pyridyl)isophthalic acid ligand exhibit catalytic activity. dntb.gov.ua Furthermore, MOFs constructed from 5-methoxyisophthalate have been successfully employed as catalysts in cyanosilylation reactions, achieving high product yields. nih.gov

The introduction of a methylsulfonamido group at the 5-position of the isophthalate ligand, as in this compound, could significantly influence the catalytic properties of the corresponding metal complexes. The electron-withdrawing nature of the sulfonamide group can modulate the electron density at the metal center. This electronic tuning is a key strategy in catalyst design for optimizing activity and selectivity.

Future research directions include:

Synthesizing discrete coordination complexes with various transition metals and the 5-methylsulfonamidoisophthalate ligand to evaluate their performance in reactions such as oxidation, reduction, and carbon-carbon bond formation.

Incorporating the ligand into MOFs to create heterogeneous catalysts, exploring the synergistic effects between the metal nodes, the functionalized linker, and the porous structure.

Investigating the role of the sulfonamide group in asymmetric catalysis, where it could act as a chiral directing group if a chiral component is introduced to the molecule.

Methodological Advancements in Organic Synthesis Utilizing the Compound

This compound represents a versatile building block for organic synthesis. The presence of multiple reaction sites—the two ester functionalities, the aromatic ring, and the sulfonamide group—allows for a variety of chemical transformations. While specific synthetic methodologies utilizing this compound are not yet widely reported, its structure suggests several potential applications.

A related compound, dimethyl isophthalate-5-sodium sulfonate, is a key monomer in the production of modified polyesters, imparting properties like improved dyeability and antistatic characteristics. google.com This suggests that this compound could similarly be used as a specialty monomer. After hydrolysis to the diacid, it could be incorporated into condensation polymers like polyesters or polyamides. The pendant methylsulfonamido group would act as a functional side chain, modifying the polymer's physical and chemical properties, such as solubility, thermal stability, and affinity for other materials.

Future synthetic explorations could involve:

Selective Transformations: Developing methods for the selective reaction of one ester group over the other, or for functionalizing the aromatic ring without affecting the existing substituents.

Derivatization of the Sulfonamide: Exploring reactions of the sulfonamide group, such as N-alkylation or N-arylation, to create a library of new isophthalate derivatives with diverse functionalities.

Multicomponent Reactions: Using the compound as a platform in one-pot multicomponent reactions, where its different functional groups can react sequentially or concurrently to rapidly build molecular complexity. orgsyn.org

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry offers powerful tools for predicting the properties of molecules and materials before they are synthesized in the lab, accelerating the discovery process. Although specific computational studies on this compound are scarce, the foundation for such work is well-established. For example, the crystal structure of the closely related Dimethyl 5-iodoisophthalate has been determined, providing precise geometric data that can serve as a starting point for building accurate computational models. nih.gov

Future computational research on this compound and its derivatives could focus on:

Conformational Analysis: Determining the preferred three-dimensional shape of the molecule and how it influences its interaction with other molecules or metal ions.

Electronic Property Calculation: Using Density Functional Theory (DFT) to calculate properties like the electrostatic potential surface and frontier molecular orbitals to predict reactivity and intermolecular interactions.

MOF Simulation: Modeling the assembly of MOFs using the corresponding dicarboxylic acid as a linker. These simulations can predict the resulting framework's pore size, pore shape, and affinity for different guest molecules, guiding experimental efforts toward materials with desired properties.

Virtual Screening: Designing a virtual library of new derivatives by computationally modifying the sulfonamide group or other parts of the molecule and predicting their properties for specific applications, such as their binding affinity to a catalyst's active site.

Unexplored Reactivity Patterns and Complex Transformations

The combination of ester, sulfonamide, and aromatic functionalities within one molecule suggests a rich and largely unexplored reactive landscape for this compound. Beyond the straightforward reactions of each functional group, there is potential for more complex transformations where these groups interact or direct reactivity in non-obvious ways.

Potential areas for future investigation include:

Directed Ortho-Metalation: The sulfonamide group is a known directed metalation group, which could be used to selectively functionalize the aromatic ring at the positions ortho to it (positions 4 and 6), enabling the synthesis of tetra-substituted benzene (B151609) derivatives that would be difficult to prepare otherwise.

Intramolecular Cyclizations: Under specific conditions, it might be possible to induce intramolecular reactions. For example, a reaction between one of the ester groups and the sulfonamide nitrogen could potentially lead to the formation of novel heterocyclic ring systems.

Reductive or Oxidative Transformations: The reactivity of the molecule under strong reducing or oxidizing conditions is unknown. Such studies could reveal novel degradation pathways or lead to the synthesis of new compounds. For instance, the use of dimethyl sulfoxide (B87167) (DMSO) as a reagent in various organic transformations is well-documented, highlighting the complex chemistry of sulfur-containing compounds. researchgate.netresearchgate.net

Exploring these novel reactivity patterns will not only expand the synthetic utility of this compound but could also lead to the discovery of fundamentally new chemical transformations and molecular structures.

Q & A

Q. What are the recommended synthesis routes and purification methods for Dimethyl 5-(methylsulfonamido)isophthalate?

Methodological Answer:

- Synthesis typically involves sulfonamide functionalization of dimethyl isophthalate derivatives. Upstream precursors like 5-hydroxyisophthalate derivatives (e.g., CAS 99-27-4) or brominated analogs (e.g., dimethyl 5-bromoisophthalate) are common starting materials, as seen in related compounds .

- Purification often employs recrystallization or column chromatography. Ensure solvent compatibility (e.g., methanol, ethyl acetate) and monitor purity via thin-layer chromatography (TLC) or HPLC.

Q. How can researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

- Use spectroscopic techniques :

- NMR (¹H, ¹³C) to confirm sulfonamide group integration and ester linkages.

- FT-IR to identify sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and ester carbonyl bands (~1720 cm⁻¹).

- Chromatographic methods (e.g., HPLC-MS) to assess purity and detect degradation products .

Q. What safety protocols should be followed when handling this compound in the lab?

Methodological Answer:

- Refer to SDS guidelines (JIS Z 7253:2019 or OSHA HCS):

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Contain spills with inert absorbents (e.g., diatomite) and prevent environmental release into waterways .

- Store in ventilated, cool areas away from oxidizers .

Advanced Research Questions

Q. How should experimental designs account for variables affecting this compound’s reactivity or stability?

Methodological Answer:

- Adopt split-plot or randomized block designs to isolate variables (e.g., temperature, solvent polarity, catalytic agents). For example:

- Main plots : Reaction temperature gradients.

- Subplots : Solvent systems (polar vs. non-polar).

- Replicates : 4–5 trials per condition to ensure statistical validity .

- Include controls (e.g., unfunctionalized isophthalate analogs) to benchmark sulfonamide-specific effects.

Q. How can researchers resolve contradictions in literature data regarding this compound’s environmental persistence?

Methodological Answer:

- Conduct systematic comparative studies :

- Replicate prior experiments under identical conditions (pH, UV exposure, microbial activity).

- Use advanced analytics (e.g., LC-QTOF-MS) to track degradation byproducts.

- Cross-reference findings with long-term environmental fate models, such as those in Project INCHEMBIOL, which evaluates abiotic/biotic transformations .

- Apply meta-analysis tools to identify biases (e.g., inconsistent measurement protocols) .

Q. What methodologies are appropriate for assessing the ecological impact of this compound?

Methodological Answer:

- Follow tiered risk-assessment frameworks :

- Tier 1 : Measure physicochemical properties (log P, water solubility) to predict bioaccumulation .

- Tier 2 : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, algae) using OECD guidelines.

- Tier 3 : Field studies to monitor real-world biodegradation rates and metabolite toxicity .

- Integrate computational models (e.g., QSAR) to extrapolate effects across ecosystems.

Key Considerations for Data Reporting

- Reproducibility : Document reaction conditions (catalyst loading, solvent ratios) and instrument calibration details .

- Ethical Compliance : Ensure waste disposal aligns with Section 13 of SDS guidelines (e.g., incineration for sulfonamide-containing waste) .

- Interdisciplinary Collaboration : Partner with environmental chemists or toxicologists to validate ecotoxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.